molecular formula C30H29N3O7S B11978479 2-methylpropyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11978479
M. Wt: 575.6 g/mol
InChI Key: FTYNRHXAYASYKT-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOBUTYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a thiazolopyrimidine core, and various functional groups such as acetoxy and methoxy groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of ISOBUTYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under specific reaction conditions.

    Introduction of the indole moiety: This step involves the condensation of the thiazolopyrimidine core with an indole derivative, often facilitated by a base or acid catalyst.

    Functional group modifications:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

ISOBUTYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

ISOBUTYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ISOBUTYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

ISOBUTYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core but may differ in their functional groups and biological activities.

    Indole derivatives: Compounds containing the indole moiety, which may have similar or distinct biological properties.

    Acetoxy and methoxy derivatives: Compounds with acetoxy and methoxy groups, which may influence their chemical reactivity and biological effects.

The uniqueness of ISOBUTYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-7-METHYL-2-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H29N3O7S

Molecular Weight

575.6 g/mol

IUPAC Name

2-methylpropyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H29N3O7S/c1-15(2)14-39-29(37)23-16(3)31-30-33(25(23)18-11-12-21(40-17(4)34)22(13-18)38-6)28(36)26(41-30)24-19-9-7-8-10-20(19)32(5)27(24)35/h7-13,15,25H,14H2,1-6H3/b26-24-

InChI Key

FTYNRHXAYASYKT-LCUIJRPUSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OCC(C)C

Origin of Product

United States

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